2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide

Catalog No.
S4028533
CAS No.
M.F
C14H10BrClN2O3
M. Wt
369.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetam...

Product Name

2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide

IUPAC Name

2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide

Molecular Formula

C14H10BrClN2O3

Molecular Weight

369.60 g/mol

InChI

InChI=1S/C14H10BrClN2O3/c15-10-3-1-9(2-4-10)7-14(19)17-13-8-11(18(20)21)5-6-12(13)16/h1-6,8H,7H2,(H,17,19)

InChI Key

BWIARNVLOIDQFO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br

The exact mass of the compound 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide is 367.95633 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide is a synthetic organic compound characterized by its unique structural features, which include a bromophenyl group and a nitrophenyl moiety. This compound falls under the category of acetamides, which are derivatives of acetic acid where one hydrogen atom is replaced by an amide group. Its molecular formula is C13_{13}H10_{10}BrClN2_{2}O3_{3}, and it has a molecular weight of approximately 339.68 g/mol. The presence of both bromine and chlorine atoms in its structure suggests potential for diverse reactivity and biological activity.

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the bromine or nitro groups, potentially leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
  • Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3) in acidic conditions.
  • Reduction: Hydrogen gas (H2_2) with a palladium catalyst or tin(II) chloride (SnCl2_2) in hydrochloric acid.
  • Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

The biological activity of 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide may be significant due to its structural components. Compounds with similar structures often exhibit antimicrobial, anticancer, or anti-inflammatory properties. Specific studies would be required to elucidate its precise biological effects, including mechanisms of action and potential therapeutic applications.

Synthetic Routes

The synthesis of 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide typically involves:

  • Formation of the Bromophenyl Intermediate: Reacting 4-bromophenol with a suitable acylating agent such as acetyl chloride in the presence of a base like pyridine to form the bromophenyl intermediate.
  • Amidation Reaction: The bromophenyl intermediate is then reacted with 2-chloro-5-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final acetamide compound.

Industrial Production Methods

For industrial synthesis, methods would likely be optimized for yield and purity, incorporating techniques such as continuous flow reactors and solvent recycling.

2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide may have various applications, including:

  • Chemistry: As an intermediate in synthesizing more complex organic molecules.
  • Biology: Potential use as a biochemical probe for studying enzyme interactions.
  • Medicine: Possible development as a pharmaceutical agent due to its structural features.
  • Industry: Utilization in producing agrochemicals or materials with specific properties.

Interaction studies involving 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide could focus on its binding affinities with biological targets, potential enzyme inhibition, or modulation of signaling pathways. These studies are crucial for understanding its pharmacological potential and safety profile.

Several compounds share structural similarities with 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide, including:

  • N-(2-chloro-5-nitrophenyl)acetamide
    • Contains similar nitrophenyl and acetamide groups but lacks the bromine substitution.
  • N-(4-bromophenyl)acetamide
    • Shares the bromophenyl component but does not include the nitro group.
  • N-(4-chlorophenyl)-N-(2-chloro-5-nitrophenyl)acetamide
    • Similar in that it includes both chlorinated phenyl groups but differs in substitution patterns.

Unique Features

The unique combination of both bromine and chlorine substitutions along with the nitro group in 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide may confer distinct chemical reactivity and biological activity compared to these similar compounds, making it a subject of interest for further research and application development.

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

367.95633 g/mol

Monoisotopic Mass

367.95633 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

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